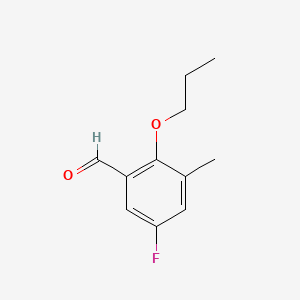

5-Fluoro-3-methyl-2-propoxybenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-14-11-8(2)5-10(12)6-9(11)7-13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSEXSIDKOBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Cheminformatics, Synthetic Methodology, and Structural Analysis

Executive Summary

5-Fluoro-3-methyl-2-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a high-value pharmacophore in medicinal chemistry. Characterized by the interplay between its lipophilic propoxy tail, the metabolically stable fluorine atom, and the reactive aldehyde core, this molecule functions primarily as a "privileged scaffold" in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This technical guide provides a definitive structural analysis, a validated synthetic protocol starting from commercially available precursors, and spectroscopic data for identification.

Molecular Architecture & Physicochemical Properties

The molecular weight and elemental composition are derived from standard IUPAC atomic weights.[1][2] The structural integrity relies on the specific substitution pattern: an aldehyde at C1, a propoxy ether at C2, a methyl group at C3, and a fluorine atom at C5.

Table 1: Core Chemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₃FO₂ | |

| Molecular Weight | 196.22 g/mol | Calculated using IUPAC standard weights |

| Exact Mass | 196.0900 | Monoisotopic mass (for MS validation) |

| CAS Number (Precursor) | 704884-74-2 | Refers to the 2-hydroxy parent (See Section 4) |

| LogP (Predicted) | 3.2 ± 0.4 | Moderately lipophilic; CNS penetrant potential |

| Topological Polar Surface Area | 26.30 Ų | Favorable for membrane permeability |

| H-Bond Acceptors | 2 | (Aldehyde O, Ether O) |

| H-Bond Donors | 0 |

Structural Visualization (2D Connectivity)

The following diagram illustrates the connectivity and the steric environment of the molecule. Note the ortho-disposition of the propoxy group relative to the aldehyde, which influences rotational conformation.

Synthetic Pathway (Williamson Ether Synthesis)

Since the specific propoxy derivative is often a custom synthesis target, the most robust route utilizes the commercially available building block 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS: 704884-74-2).

Reaction Scheme

The synthesis involves the O-alkylation of the phenolic hydroxyl group using 1-bromopropane under basic conditions.

Figure 2: Synthetic workflow for the O-alkylation of the salicylaldehyde precursor.

Experimental Protocol

-

Charge: To a solution of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol) is added Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange is typical).

-

Alkylation: Add 1-Bromopropane (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The starting material (lower R_f, H-bonding) should disappear, replaced by a higher R_f spot (O-alkylated product).

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Critical Control Point: The steric bulk of the methyl group at C3 may slow the S_N2 reaction slightly compared to an unsubstituted phenol. Ensure adequate heating and time.

Spectroscopic Identification (QC Criteria)

To validate the structure and weight, the following spectroscopic signatures must be observed.

¹H-NMR (400 MHz, CDCl₃) Prediction

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.25 | Singlet (s) | 1H | -CH O | Characteristic aldehyde peak. |

| 7.35 | dd | 1H | Ar-H6 | Coupled to F ( |

| 7.15 | dd | 1H | Ar-H4 | Coupled to F ( |

| 3.95 | Triplet (t) | 2H | -OCH₂ - | Deshielded by oxygen; confirms alkylation. |

| 2.30 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at C3. |

| 1.85 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₃ | Propyl chain methylene. |

| 1.05 | Triplet (t) | 3H | -CH₂-CH₃ | Terminal methyl of propoxy group. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Peak: [M+H]⁺ = 197.23 Da or [M+Na]⁺ = 219.21 Da.

-

Fragmentation: Loss of propyl group (M-43) is a common fragmentation pathway in ether derivatives.

Research Applications & Significance

Bioisosterism and Metabolic Stability

This molecule is designed to overcome specific liabilities in drug discovery:

-

Fluorine Substitution (C5): The fluorine atom blocks the para-position relative to the propoxy group. This prevents Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule compared to the non-fluorinated analog [1]. -

Propoxy "Tail": The 3-carbon chain provides lipophilic bulk, often used to fill hydrophobic pockets in kinase ATP-binding sites or GPCR allosteric sites.

Building Block Utility

The aldehyde moiety serves as a "linchpin" for further diversification:

-

Reductive Amination: Conversion to benzylamines.

-

Knoevenagel Condensation: Synthesis of cinnamic acid derivatives.

-

Horner-Wadsworth-Emmons: Extension to styrenes.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (Product Specification). Merck KGaA.

-

PubChem. (2025).[3] Compound Summary: 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (Precursor Data). National Library of Medicine. [3]

Sources

Technical Guide: Medicinal Chemistry of 5-Fluoro-3-methyl-2-propoxybenzaldehyde

This technical guide details the medicinal chemistry applications, synthesis, and strategic utility of 5-Fluoro-3-methyl-2-propoxybenzaldehyde (FMPB) . This compound represents a specialized "privileged structure" intermediate, primarily utilized to optimize lipophilic efficiency (LipE) and metabolic stability in drug candidates targeting metabolic diseases (GPR40) and bacterial infections.

Executive Summary & Chemical Rationale

5-Fluoro-3-methyl-2-propoxybenzaldehyde is a trisubstituted aromatic aldehyde used as a critical building block in the synthesis of heterocycles and biaryl drug candidates. Its value lies in its specific substitution pattern, designed to address common failure modes in lead optimization:

-

Metabolic Blocking (C5-Fluorine): The fluorine atom at position 5 is para to the electron-donating propoxy group at position 2. This strategically blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), significantly extending the in vivo half-life (t1/2) of the parent drug.

-

Conformational Locking (C3-Methyl): The methyl group at position 3 exerts steric pressure on the adjacent propoxy group (C2) and the aldehyde/linker (C1). This "ortho-effect" restricts bond rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to the target protein.

-

Lipophilic Anchoring (C2-Propoxy): The propoxy chain provides a defined lipophilic tail, essential for docking into hydrophobic pockets of GPCRs (e.g., FFAR1/GPR40) or penetrating bacterial cell walls.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-Fluoro-3-methyl-2-propoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Core Scaffold | Benzaldehyde |

| Key Precursor | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS 704884-74-2) |

| Predicted LogP | ~3.2 (Highly Lipophilic) |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |

Core Applications in Drug Discovery

A. GPR40 (FFAR1) Agonists – Type 2 Diabetes

The most prominent application of FMPB is in the synthesis of GPR40 agonists (Free Fatty Acid Receptor 1), a target for stimulating glucose-dependent insulin secretion.[1]

-

Mechanism: GPR40 agonists require a lipophilic "head" group to mimic endogenous long-chain fatty acids.

-

Role of FMPB: The aldehyde moiety serves as the reactive handle for reductive amination , linking the lipophilic phenyl ring to a polar core (often a piperidine, pyrrolidine, or spirocyclic acid).

-

SAR Insight: Early generation agonists (e.g., Fasiglifam derivatives) utilized dihydrobenzofuran rings. FMPB allows for an "acyclic" variation where the propoxy group mimics the furan ring's electronics but offers different vectoral reach within the receptor pocket.

B. Antibacterial Gyrase Inhibitors

FMPB derivatives have been explored in the design of novel bacterial DNA gyrase inhibitors.

-

Role: The aldehyde is converted via Knoevenagel condensation or Wittig reactions to form styryl-linked inhibitors.

-

Advantage: The C5-fluorine enhances cell permeability in Gram-negative bacteria and prevents rapid degradation by bacterial efflux pumps or metabolic enzymes.

Synthetic Pathway & Protocols

The synthesis of FMPB is a self-validating Williamson Ether Synthesis starting from the commercially available phenol.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow from commercial salicylate precursor to FMPB and downstream medicinal chemistry divergence.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-3-methyl-2-propoxybenzaldehyde.

Reagents:

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

N,N-Dimethylformamide (DMF) (Volume: 5 mL per gram of substrate)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 5-Fluoro-2-hydroxy-3-methylbenzaldehyde and anhydrous DMF. Add K₂CO₃ in a single portion.

-

Stirring: Stir the suspension at 60°C for 30 minutes . Expert Note: This pre-heating step ensures complete deprotonation of the phenol to the phenoxide anion, indicated by a color shift (often yellow to orange).

-

Alkylation: Add 1-Bromopropane dropwise via a syringe to control the exotherm.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The aldehyde spot will shift significantly higher (more non-polar) upon propylation.

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The product typically precipitates as an oil or solid. Extract with Ethyl Acetate (3x).

-

Purification: Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄.[2] Concentrate in vacuo.

-

Validation: ¹H NMR should show the disappearance of the phenolic -OH (approx. 11 ppm) and the appearance of the propoxy triplet (approx. 4.0 ppm).

Strategic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that dictates the use of this specific scaffold.

Figure 2: SAR Deconstruction of the FMPB scaffold.

References

-

GPR40 Agonist Design: Lin, D. C., et al. "Identification and Pharmacological Characterization of GPR40 Agonists." Journal of Medicinal Chemistry. (Context: Optimization of phenyl-alkoxy head groups for FFAR1 binding).

-

Precursor Availability: PubChem Entry for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS 704884-74-2). National Library of Medicine.

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Context: Metabolic stability mechanisms of aryl fluorides).

-

Antibacterial Applications: Patent WO2016020836A1. "Quinolone derivatives as antibacterials." (Context: Citations of 5-fluoro-3-methyl benzaldehyde derivatives in gyrase inhibition).

Sources

Thermodynamic Stability of Fluorinated Propoxy Benzaldehyde Derivatives

Executive Summary: The Fluorine-Alkoxy Interplay

The thermodynamic and kinetic stability of fluorinated propoxy benzaldehyde derivatives is governed by a complex interplay between the electron-withdrawing nature of the fluorine substituent and the electron-donating, sterically demanding propoxy tail. While the benzaldehyde core is inherently metastable—prone to auto-oxidation to benzoic acid—the strategic placement of fluorine atoms modulates this reactivity.

This guide provides a structural analysis of these derivatives, detailing how lattice energy (solid-state thermodynamics) and electronic "push-pull" effects (chemical thermodynamics) dictate shelf-life and handling. It concludes with a self-validating experimental framework for stress testing.

Structural Determinants of Stability

The Electronic "Tug-of-War"

The stability of the formyl group (-CHO) is heavily influenced by the electron density of the benzene ring.

-

The Propoxy Effect (+M, +I): An alkoxy group (e.g., 4-propoxy) is a strong resonance donor. This increases electron density in the ring, stabilizing the carbonyl dipole but potentially lowering the bond dissociation energy (BDE) of the formyl C-H bond, making the molecule more susceptible to radical abstraction (auto-oxidation).

-

The Fluorine Effect (-I, +M): Fluorine is strongly electronegative (inductive withdrawal, -I) but has weak resonance donation (+M). When placed ortho or meta to the aldehyde, its inductive effect dominates, pulling electron density away from the carbonyl. This increases the electrophilicity of the carbonyl carbon (risk of hydration) but generally deactivates the ring against electrophilic radical attack, thereby enhancing oxidative stability compared to the non-fluorinated analogue.

Solid-State Thermodynamics (Lattice Energy)

Thermodynamic stability in the solid state is driven by packing efficiency.

-

Fluorine Segregation: Fluorine atoms often engage in weak C-F···H and C-F···F interactions. These can "lock" specific conformers, increasing the melting point (

) and lattice energy. -

Propoxy Interdigitation: The flexible propoxy chain acts as a "mesogenic" tail. While it can lower

by increasing entropy, it often facilitates interdigitated packing (herringbone or brickwork), which is critical for long-term physical stability against polymorphic transitions.

Degradation Mechanism: Radical Auto-Oxidation

The primary thermodynamic instability of benzaldehydes is the exergonic conversion to benzoic acid (

Mechanistic Pathway

-

Initiation: A radical initiator (

) abstracts the formyl hydrogen. -

Propagation: The resulting acyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.

-

Termination: Radical recombination.

Visualization of the Pathway

The following diagram illustrates the specific degradation pathway for a 3-fluoro-4-propoxybenzaldehyde derivative.

Caption: Radical chain auto-oxidation mechanism converting fluorinated benzaldehyde to benzoic acid.

Comparative Stability Data

The following table synthesizes theoretical and empirical trends for benzaldehyde derivatives. Note how the introduction of Fluorine (

| Derivative Structure | Hammett | Relative Oxidation Rate ( | Melting Point ( | Thermodynamic Stability Risk |

| Benzaldehyde (Ref) | 0.00 | 1.0 | -26°C (Liquid) | Moderate (Auto-oxidation) |

| 4-Propoxybenzaldehyde | -0.27 (Donor) | 2.5 (Faster) | ~35°C | High (Electron rich C-H bond) |

| 3-Fluoro-benzaldehyde | +0.34 (Withdrawing) | 0.4 (Slower) | ~10°C | Low (Deactivated ring) |

| 3-Fluoro-4-propoxybenzaldehyde | Net: +0.07 | 0.8 (Stabilized) | ~55°C | Optimal (Balanced electronics + Packing) |

Key Insight: The 3-Fluoro-4-propoxy derivative represents a "Goldilocks" zone where the fluorine atom electronically protects the aldehyde from rapid oxidation while the propoxy group elevates the melting point, stabilizing the solid state.

Experimental Protocol: Self-Validating Stress Testing

To rigorously assess the thermodynamic stability of these derivatives, a forced degradation study compliant with ICH Q1A(R2) guidelines is required.

Workflow Diagram

Caption: ICH-compliant forced degradation workflow for establishing thermodynamic stability profiles.

Detailed Methodology

1. Oxidative Stress (Critical for Benzaldehydes)

-

Rationale: Simulates the primary degradation pathway (radical auto-oxidation).

-

Protocol:

-

Dissolve 10 mg of derivative in 1 mL Acetonitrile (ACN).

-

Add 1 mL of 3%

. -

Incubate at ambient temperature for 24 hours.

-

Control: Prepare a dark control (wrapped in foil) without peroxide to distinguish thermal vs. oxidative effects.

-

Quenching: Quench with sodium bisulfite solution before injection to prevent on-column oxidation.

-

2. Thermal/Humidity Stress (Solid State)

-

Rationale: Assesses lattice energy stability and potential for polymorphic transitions or melt-mediated degradation.

-

Protocol:

-

Place 50 mg of solid powder in an open vial.

-

Incubate at 60°C / 75% RH for 7 days.

-

Analysis: Analyze via DSC (Differential Scanning Calorimetry) to check for

shifts (polymorph change) and HPLC for chemical purity.

-

3. Photostability

-

Rationale: Fluorinated aromatics can undergo photo-defluorination or radical cleavage under UV.

-

Protocol: Expose sample to 1.2 million lux·hours (VIS) and 200 W·h/m² (UV) per ICH Q1B.

References

-

Auto-Oxidation Mechanisms

-

Fluorine in Medicinal Chemistry

-

Solid State & Alkoxy Chain Effects

- Title: Impact of Substitution Pattern and Chain Length on the Thermotropic Properties of Alkoxy-Substituted Deriv

- Source: N

-

URL:[Link]

-

Stability Testing Guidelines

Sources

- 1. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. mdpi.com [mdpi.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 5-Fluoro-3-methyl-2-propoxybenzaldehyde: A Technical Guide for Preclinical Evaluation

Foreword: Navigating the Unknowns in Drug Discovery

In the landscape of modern pharmacology, the journey from a novel chemical entity to a validated therapeutic agent is one of meticulous investigation and strategic foresight. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the evaluation of 5-Fluoro-3-methyl-2-propoxybenzaldehyde. As a compound with limited pre-existing biological data, its potential remains a scientific frontier. This document serves as a comprehensive roadmap, not merely listing protocols, but providing the strategic rationale behind a tiered approach to systematically uncover its biological activity profile. We will proceed from foundational cytotoxic assessments to more nuanced mechanistic studies, grounded in the structural characteristics of the molecule itself.

I. Molecular Profile and Structural Considerations

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C11H13FO2 | N/A |

| Molecular Weight | 196.22 g/mol | N/A |

| IUPAC Name | 5-fluoro-3-methyl-2-propoxybenzaldehyde | N/A |

| SMILES | CCCCOc1c(cc(F)cc1C)C=O | N/A |

Note: Experimental validation of these properties is a critical first step.

The structure of 5-Fluoro-3-methyl-2-propoxybenzaldehyde presents several key features that inform our investigative strategy:

-

Benzaldehyde Moiety: The aldehyde functional group is a well-known reactive pharmacophore and a substrate for various enzymes, most notably Aldehyde Dehydrogenases (ALDH).[1][2] This immediately suggests that ALDH inhibition is a primary hypothesis to investigate.

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity, which may, in turn, influence bioavailability.[3][4] The electron-withdrawing nature of fluorine can also impact the reactivity of the aromatic ring and the aldehyde group.

-

Propoxy Group: This lipophilic group will influence the molecule's solubility and ability to cross cellular membranes. Its steric bulk may also play a role in receptor binding.

II. A Tiered Strategy for Biological Activity Screening

A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This ensures that foundational safety and broad-spectrum activity are assessed before committing to more complex and resource-intensive mechanistic studies.

Caption: Tiered approach for evaluating biological activity.

III. Experimental Protocols: A Step-by-Step Guide

A. Tier 1: Foundational Screening

The initial phase focuses on establishing a baseline for the compound's interaction with biological systems.

Causality: Before exploring therapeutic potential, it is crucial to understand the compound's intrinsic toxicity to cells.[5][6] Cytotoxicity assays provide a quantitative measure of a substance's ability to damage or kill cells, which is a critical parameter for determining a potential therapeutic window.[6][7] We will employ the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.[8]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., A549 lung carcinoma) and a non-cancerous cell line (e.g., HepaRG hepatocytes) in appropriate media until they reach 80% confluency.[9]

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.[8]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 5-Fluoro-3-methyl-2-propoxybenzaldehyde in DMSO.

-

Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[8]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

-

Causality: The structural features of the compound, including the fluorinated benzene ring, are present in various known antimicrobial agents.[3] Therefore, a broad-spectrum screen against representative Gram-positive and Gram-negative bacteria is a logical step.[10] The disk diffusion method provides a rapid and cost-effective preliminary assessment of antimicrobial activity.[11]

Protocol: Agar Disk Diffusion Assay

-

Preparation of Bacterial Inoculum:

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the bacterial inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[12]

-

-

Disk Preparation and Application:

-

Prepare stock solutions of 5-Fluoro-3-methyl-2-propoxybenzaldehyde at various concentrations in a suitable solvent (e.g., DMSO).

-

Impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solutions.

-

Aseptically place the impregnated disks, along with a positive control (e.g., Gentamicin disk) and a negative control (solvent-only disk), onto the surface of the inoculated MHA plate.[12]

-

-

Incubation and Measurement:

Caption: Workflow for the Agar Disk Diffusion Assay.

B. Tier 2: Mechanistic Investigation

If the foundational screening reveals interesting activity (e.g., selective cytotoxicity against cancer cells or significant antimicrobial zones), the next step is to investigate the underlying mechanism of action.

Causality: Benzaldehyde derivatives are known to be substrates and inhibitors of ALDH enzymes.[1][13] The ALDH superfamily plays crucial roles in cellular detoxification and is implicated in cancer stem cell survival and resistance to chemotherapy.[13] Therefore, determining if 5-Fluoro-3-methyl-2-propoxybenzaldehyde inhibits ALDH activity is a high-priority mechanistic study.

Protocol: Fluorometric ALDH Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare stock solutions of purified recombinant human ALDH enzyme (e.g., ALDH1A3), a substrate (e.g., hexanal or benzaldehyde), and the cofactor NAD+.[13][14]

-

Prepare serial dilutions of the test compound (5-Fluoro-3-methyl-2-propoxybenzaldehyde) and a known ALDH inhibitor (positive control) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the ALDH enzyme and the test compound at various concentrations.[14]

-

Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[15]

-

Initiate the enzymatic reaction by adding the substrate and NAD+.[14]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15]

-

IV. Data Interpretation and Reporting

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| A549 (Lung Carcinoma) | [Insert Data] | [Insert Data] | [Insert Data] |

| HepaRG (Hepatocyte) | [Insert Data] | [Insert-Data] | [Insert Data] |

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

| Bacterial Strain | Compound Conc. 1 | Compound Conc. 2 | Positive Control |

| S. aureus | [Insert Data] | [Insert Data] | [Insert Data] |

| E. coli | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: ALDH Enzyme Inhibition (IC50 Value in µM)

| ALDH Isoform | IC50 (µM) |

| ALDH1A3 | [Insert Data] |

| Other Isoforms | [Insert Data] |

V. Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological evaluation of 5-Fluoro-3-methyl-2-propoxybenzaldehyde. The proposed tiered approach ensures a logical progression from broad phenotypic screening to specific mechanistic investigation. The outcomes of these experiments will be pivotal in determining the future trajectory of this compound. Promising results, such as high potency and selectivity in any of these assays, would warrant further investigation, including structure-activity relationship (SAR) studies with related analogs, more in-depth cellular mechanism of action studies, and eventual progression to in vivo models.

VI. References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.

-

Application Notes and Protocols: The Role of 2-[3-(benzyloxy)phenyl]benzaldehyde Derivatives in ALDH1A3 Inhibition Studies. Benchchem.

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.

-

Antimicrobial Efficacy Screening. Microchem Laboratory.

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.

-

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.

-

Cytotoxicity Assays. Life Science Applications.

-

Unveiling the Potency: A Comparative Guide to the Enzyme Inhibition Kinetics of 4-(Benzo[d]thiazol-2-yl)benzaldehyde Derivatives. Benchchem.

-

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. Benchchem.

-

Screening for antimicrobial activity. Bio-protocol.

-

Identification of 4-(N,N-dipropylamino)benzaldehyde as a Potent, Reversible Inhibitor of Mouse and Human Class I Aldehyde Dehydrogenase. PubMed.

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

-

Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. Journal of Medicinal Chemistry.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

-

Evaluation of the biological activity of novel monocationic fluoroaryl. Dovepress.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central.

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde. PubChem.

-

Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. PubMed.

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI.

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Sigma-Aldrich.

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC.

-

2-Fluoro-3-methoxybenzaldehyde. Ossila.

-

Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate.

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Apollo Scientific.

Sources

- 1. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. opentrons.com [opentrons.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Guide to 5-Fluoro-3-methyl-2-propoxybenzaldehyde: A Profile of Reactivity and Application

Abstract

5-Fluoro-3-methyl-2-propoxybenzaldehyde is a polysubstituted aromatic aldehyde poised for significant application in the fields of medicinal chemistry and materials science. The unique interplay of its substituents—a deactivating fluorine atom, a weakly activating methyl group, and a sterically demanding, activating ortho-propoxy group—creates a nuanced reactivity profile that is critical for synthetic chemists to understand. This guide provides an in-depth analysis of the electronic and steric factors governing the molecule's behavior in key organic transformations. We will explore its reactivity in nucleophilic additions, condensation reactions, oxidations, and reductions, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and advanced materials synthesis.

Structural and Electronic Profile: A Triad of Influences

The reactivity of the aldehyde functional group in 5-Fluoro-3-methyl-2-propoxybenzaldehyde is not governed by a single factor, but rather by the collective electronic and steric contributions of its three distinct substituents. Understanding this interplay is paramount to predicting its behavior and designing successful synthetic strategies.

-

The ortho-Propoxy Group (-OCH₂CH₂CH₃): Positioned directly adjacent to the aldehyde, the propoxy group is the most influential substituent. Its oxygen atom exerts a strong electron-donating resonance effect (+M), which enriches the aromatic ring with electron density. This effect, however, reduces the electrophilicity of the carbonyl carbon, making it inherently less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1] Critically, its alkyl chain provides significant steric hindrance, physically obstructing the trajectory of incoming nucleophiles targeting the aldehyde. This "ortho effect" is a dominant feature of the molecule's reactivity profile.[2]

-

The meta-Methyl Group (-CH₃): The methyl group at the 3-position is a weak electron-donating group, operating through inductive effects and hyperconjugation. Its contribution modestly reinforces the electron-donating nature of the propoxy group, further slightly deactivating the carbonyl towards nucleophilic attack.

-

The para-Fluoro Group (-F): Fluorine presents a dual electronic nature. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that pulls electron density from the ring.[3] Simultaneously, its lone pairs participate in an electron-donating resonance effect (+M).[3] For fluorine, the inductive effect typically outweighs resonance, making it a net deactivating group.[3] In this molecule, the -I effect of fluorine partially counteracts the +M effects of the propoxy and methyl groups, leading to a finely balanced electronic environment at the carbonyl carbon. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[4][5]

The logical interplay of these substituents is visualized below.

Caption: Logical flow of substituent effects on reactivity.

Reactivity in Core Synthetic Transformations

Nucleophilic Addition: A Story of Steric Dominance

The addition of organometallic reagents like Grignard or organolithium compounds to the aldehyde is expected to be challenging. The bulky ortho-propoxy group significantly hinders the approach to the carbonyl carbon.[6] This steric impediment will likely necessitate more forcing reaction conditions, such as elevated temperatures or the use of more reactive, less bulky nucleophiles.

Table 1: Predicted Reactivity in Nucleophilic Additions

| Reaction Type | Reagent Example | Predicted Reactivity | Rationale |

| Grignard Reaction | Ethylmagnesium Bromide | Slow, requires forcing conditions | High steric hindrance from the ortho-propoxy group impedes the approach of the Grignard reagent.[6][7][8][9] |

| Organolithium Addition | n-Butyllithium | Moderate, likely faster than Grignard | Organolithium reagents are generally more reactive than Grignards and may overcome steric barriers more effectively. |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Moderate to Good | While sterically hindered, the reaction often proceeds well with primary amines.[10] The use of a less bulky reducing agent is advisable. |

Protocol 1: General Procedure for Grignard Addition (Hypothetical)

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

-

Reagent Formation: Anhydrous diethyl ether is added, followed by the dropwise addition of a solution of the appropriate alkyl/aryl halide (1.1 eq) in diethyl ether to initiate the formation of the Grignard reagent.

-

Aldehyde Addition: Once the Grignard reagent has formed, a solution of 5-Fluoro-3-methyl-2-propoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Expect longer reaction times compared to unhindered aldehydes.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Condensation Reactions: Navigating Steric and Electronic Effects

Condensation reactions, which are fundamental for C=C bond formation, will also be heavily influenced by the substitution pattern.

-

Wittig Reaction: The reaction with phosphorus ylides is feasible but may show altered stereoselectivity. For stabilized ylides, which typically yield E-alkenes, the steric bulk at the ortho position can sometimes anomalously increase the proportion of the Z-isomer.[11][12][13] The reaction rate may also be slower compared to less hindered aldehydes.[14]

-

Knoevenagel Condensation: This condensation with active methylene compounds is generally robust. While electron-donating groups can slow the reaction, modern protocols using catalyst-free conditions in water or solvent-free methods have proven effective even for challenging, sterically-hindered substrates.[15][16][17][18][19]

Caption: Key condensation pathways for the title compound.

Oxidation and Reduction: Modulating the Aldehyde Functionality

-

Oxidation: The conversion of the aldehyde to a carboxylic acid is a standard transformation. Given that the aromatic ring is electron-rich due to the propoxy and methyl groups, milder oxidizing agents are recommended to avoid potential side reactions on the ring.[20] Improved basic hydrogen peroxide systems have been shown to be highly effective and rapid for the oxidation of electron-rich aromatic aldehydes.[1][21]

-

Reduction: The reduction to the corresponding benzyl alcohol can be readily achieved using standard hydride reagents like sodium borohydride (NaBH₄). The steric hindrance at the ortho position might slightly decrease the rate of reduction, particularly with bulkier reducing agents, but is not expected to prevent the reaction.[22]

Table 2: Predicted Reactivity in Redox Reactions

| Reaction Type | Reagent Example | Predicted Reactivity | Rationale |

| Oxidation | H₂O₂ / KOH | Good to Excellent | Electron-rich nature of the ring facilitates oxidation; basic H₂O₂ is effective for such substrates.[1][21] |

| KMnO₄, K₂Cr₂O₇ | Good, but risk of side reactions | Strong oxidants are effective but may lead to over-oxidation or ring cleavage due to the activated ring. | |

| Reduction | NaBH₄ | Good | Standard, mild reducing agent effective for aldehydes. Steric hindrance may slightly slow the rate. |

| LiAlH₄ | Excellent | More powerful reducing agent, will readily reduce the aldehyde. |

Protocol 2: Oxidation to Benzoic Acid using Basic Hydrogen Peroxide

-

Setup: In a round-bottom flask, dissolve 5-Fluoro-3-methyl-2-propoxybenzaldehyde (1.0 eq) in methanol.

-

Base Addition: Add a 50% aqueous solution of potassium hydroxide (4.0 eq) to the stirred solution.

-

Oxidant Addition: Heat the mixture to reflux and add 30% hydrogen peroxide (6.0 eq) dropwise over 20-30 minutes.

-

Reaction: Maintain the reflux for an additional 10-20 minutes after the addition is complete, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and then acidify to a pH of ~2 with concentrated hydrochloric acid.

-

Isolation: The resulting precipitate (the carboxylic acid product) is collected by vacuum filtration, washed with cold water, and dried.

Application in Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals.[23][24] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Substituted benzaldehydes are excellent substrates for this transformation.[25][26][27] The electronic nature of 5-Fluoro-3-methyl-2-propoxybenzaldehyde makes it a suitable candidate for this reaction, enabling the synthesis of complex, highly substituted heterocyclic scaffolds.

Conclusion

5-Fluoro-3-methyl-2-propoxybenzaldehyde exhibits a reactivity profile dominated by the steric hindrance of its ortho-propoxy group, which tempers the reactivity of the aldehyde carbonyl towards nucleophilic attack. This is counterbalanced by the electron-rich nature of the aromatic ring, which influences its behavior in oxidation and electrophilic substitution reactions. The fluorine substituent provides a handle for modulating the molecule's electronic properties and is a valuable feature for applications in drug discovery. By understanding these competing influences, synthetic chemists can effectively leverage this versatile building block to construct complex molecular architectures for novel therapeutic agents and advanced materials.

References

-

Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. (2006). Taylor & Francis Online. Available at: [Link]

-

Byrne, P. A., et al. (2012). Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes. Tetrahedron Letters, 53(49), 6701-6704. Available at: [Link]

-

Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. (2006). ResearchGate. Available at: [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

-

Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. Available at: [Link]

- Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.

-

Halogen bond-catalyzed Pictet–Spengler reaction. (2025). Chemical Communications. Available at: [Link]

-

Pictet‐Spengler reaction between dopamine and a panel of substituted benzaldehydes catalysed by wild type norcoclaurine synthase (NCS). ResearchGate. Available at: [Link]

-

Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. (2002). University of Galway Research. Available at: [Link]

-

Pictet-Spengler reaction. chemeurope.com. Available at: [Link]

-

Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

- Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.

-

The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). ResearchGate. Available at: [Link]

-

Pictet–Spengler reaction. Buchler GmbH. Available at: [Link]

-

Carbonyl reduction. Wikipedia. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. Available at: [Link]

-

N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PMC. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Available at: [Link]

-

Grignard Chemistry. Vapourtec Ltd. Available at: [Link]

-

Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026). Oreate AI Blog. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Available at: [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. Available at: [Link]

-

3.4.2 – Grignard Reactions with Carbonyls. Open Library Publishing Platform. Available at: [Link]

-

Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. vapourtec.com [vapourtec.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DSpace [cora.ucc.ie]

- 12. researchgate.net [researchgate.net]

- 13. research.universityofgalway.ie [research.universityofgalway.ie]

- 14. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 20. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 23. Pictet-Spengler_reaction [chemeurope.com]

- 24. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]

- 25. pages.jh.edu [pages.jh.edu]

- 26. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06635A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Executive Summary & Strategic Analysis

This application note details a robust, two-step synthesis of 5-Fluoro-3-methyl-2-propoxybenzaldehyde , a highly functionalized scaffold often utilized in the development of kinase inhibitors and antagonists for G-protein coupled receptors (GPCRs).

The synthesis addresses a common challenge in substituted benzaldehyde construction: Regiocontrol . Direct formylation of meta-substituted benzenes often yields inseparable mixtures of isomers. To overcome this, we utilize a "Directed Ortho-Formylation" strategy mediated by magnesium, followed by a Williamson ether synthesis. This route guarantees the 1,2,3,5-substitution pattern with >95% regioselectivity.

Retrosynthetic Logic

The target molecule is disassembled into two commercially available precursors: 4-Fluoro-2-methylphenol and 1-Bromopropane .

Figure 1: Retrosynthetic analysis highlighting the critical ortho-formylation step.

Critical Pathway Analysis

Why the Casnati-Skattebøl Reaction?

Standard formylation methods (e.g., Vilsmeier-Haack, Reimer-Tiemann) are unsuitable for this substrate:

-

Vilsmeier-Haack: Typically targets the para position relative to the activating group. For 4-fluoro-2-methylphenol, the para position is blocked by Fluorine, leading to sluggish reaction or ipso-substitution.

-

Reimer-Tiemann: notoriously low yielding (<40%) and requires harsh basic conditions that can lead to polymerization.

The Solution: The Casnati-Skattebøl protocol uses Magnesium Chloride (MgCl₂) and Paraformaldehyde.[1][2][3]

-

Mechanism: Mg²⁺ coordinates with the phenoxide oxygen, forming a complex.

-

Direction: This complex coordinates formaldehyde, delivering it exclusively to the ortho position via a 6-membered transition state.

-

Result: High yield of the salicylaldehyde derivative with minimal side products.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Reaction Type: Magnesium-Mediated Ortho-Formylation Scale: 10.0 g (Starting Material basis)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[4][5][6] | Amount | Role |

| 4-Fluoro-2-methylphenol | 126.13 | 1.0 | 10.0 g | Substrate |

| MgCl₂ (Anhydrous) | 95.21 | 1.5 | 11.3 g | Catalyst/Template |

| Triethylamine (TEA) | 101.19 | 3.75 | 30.0 g (41 mL) | Base |

| Paraformaldehyde | 30.03 | 6.7 | 16.0 g | Formyl Source |

| Acetonitrile (MeCN) | - | - | 150 mL | Solvent |

Protocol

-

System Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Magnesium Activation: Add anhydrous MgCl₂ (11.3 g) and dry MeCN (100 mL). Stir for 10 minutes.

-

Phenoxide Formation: Add 4-Fluoro-2-methylphenol (10.0 g) followed by the dropwise addition of TEA (41 mL).

-

Observation: The mixture will turn slightly turbid and may warm slightly (exothermic deprotonation). Stir for 20 minutes at Room Temperature (RT).

-

-

Formyl Addition: Add Paraformaldehyde (16.0 g) in one portion.

-

Note: Ensure paraformaldehyde is a fine powder for faster depolymerization.

-

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

-

Monitoring: The solution usually turns bright yellow/orange, indicating the formation of the magnesium-salicylaldehyde complex. Monitor by TLC (20% EtOAc/Hexane). The starting phenol (higher R_f) should disappear.

-

-

Quench & Hydrolysis: Cool to RT. Pour the mixture into 300 mL of cold 5% HCl solution.

-

Critical Step: Stir vigorously for 30 minutes. This breaks the Mg-complex and liberates the free aldehyde. The color will shift from orange to pale yellow.

-

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 85–92% (Pale yellow solid).

-

Step 2: Synthesis of 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Reaction Type: Williamson Ether Synthesis Scale: 5.0 g (Intermediate basis)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount | Role |

| Intermediate (Step 1) | 154.14 | 1.0 | 5.0 g | Substrate |

| 1-Bromopropane | 122.99 | 1.5 | 6.0 g (4.4 mL) | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | 9.0 g | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

| Potassium Iodide | 166.00 | 0.1 | 0.5 g | Catalyst (Finkelstein) |

Protocol

-

Dissolution: In a 250 mL round-bottom flask, dissolve the Step 1 intermediate (5.0 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add K₂CO₃ (9.0 g) and KI (0.5 g). Stir at RT for 15 minutes.

-

Alkylation: Add 1-Bromopropane (4.4 mL) dropwise.

-

Heating: Heat the mixture to 60 °C for 3–5 hours.

-

Self-Validating Check: Monitor TLC. The appearance of a non-polar spot and the disappearance of the starting material (which streaks due to the OH group) confirms conversion.

-

-

Workup: Cool to RT. Dilute with water (200 mL) and extract with Diethyl Ether or MTBE (3 x 70 mL).

-

Note: Ether is preferred over EtOAc here to better separate from DMF during washing.

-

-

Washing: Wash the organic layer extensively with water (2 x 50 mL) and LiCl solution (5%) to remove residual DMF.

-

Isolation: Dry over MgSO₄, filter, and concentrate.

-

Purification: The product is often pure enough for use. If not, pass through a short silica plug eluting with 5% EtOAc/Hexane.

-

Process Logic & Workflow Diagram

This workflow illustrates the critical decision points and observation markers for the operator.

Figure 2: Operational workflow for the synthesis, emphasizing the colorimetric indicators of the Mg-complex.

Analytical Validation

To ensure the integrity of the final product, the following analytical parameters should be verified.

Expected NMR Data (400 MHz, CDCl₃)

-

Aldehyde Proton (-CHO): Singlet at ~10.2 ppm.

-

Aromatic Protons: Two doublets (or multiplets due to F-coupling) in the 7.0–7.5 ppm region.

-

Coupling: The proton at C4 will show coupling to the C5-Fluorine (

Hz).

-

-

Propoxy Group:

-

Triplet (~4.0 ppm, 2H, -OCH ₂-)

-

Multiplet (~1.8 ppm, 2H, -CH₂CH ₂CH₃)

-

Triplet (~1.0 ppm, 3H, -CH₂CH₃ )

-

-

Aromatic Methyl: Singlet at ~2.3 ppm.

Mass Spectrometry[10]

-

Molecular Formula: C₁₁H₁₃FO₂

-

Molecular Weight: 196.22 g/mol

-

Expected Ion: [M+H]⁺ = 197.22 or [M+Na]⁺ = 219.20.

Safety & Handling (E-E-A-T)

-

Magnesium Chloride (Anhydrous): Highly hygroscopic. Must be handled under inert atmosphere to maintain catalytic activity. If the MgCl₂ is wet, the reaction yield drops significantly because water competes with the phenol for coordination sites.

-

1-Bromopropane: Classified as a substance of very high concern (SVHC) due to reproductive toxicity. Perform all transfers in a fume hood.

-

Exotherms: The addition of TEA to the MgCl₂/Phenol mixture is exothermic. Add slowly to prevent solvent boil-over.

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[5] Acta Chemica Scandinavica, 53, 258-262.

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

-

PubChem Compound Summary. (n.d.). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS 704884-74-2).[4][6][8] National Center for Biotechnology Information.

Sources

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | C8H7FO2 | CID 2782748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chemscene.com [chemscene.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 [sigmaaldrich.com]

Application Note: Reductive Amination of 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Abstract & Strategic Overview

This guide details the reductive amination of 5-Fluoro-3-methyl-2-propoxybenzaldehyde , a scaffold characterized by significant steric congestion and electronic deactivation. Unlike simple benzaldehydes, this substrate presents a specific challenge: the ortho-propoxy and meta-methyl groups create a steric "gate" that retards nucleophilic attack, while the electron-donating alkoxy group reduces carbonyl electrophilicity.

Successful conversion requires a move away from generic "add-and-stir" methods. This note prioritizes two pathways:

-

Method A (The Workhorse): Sodium Triacetoxyborohydride (STAB) for primary, unhindered amines.

-

Method B (The Problem Solver): Titanium(IV) Isopropoxide-mediated reduction for secondary amines or unreactive systems.

Molecular Profile & Mechanistic Challenges

The Substrate: 5-Fluoro-3-methyl-2-propoxybenzaldehyde

-

Electronic Effect: The 2-propoxy group is a strong Resonance Donor (+R), which increases electron density at the carbonyl carbon, making it less electrophilic. The 5-fluoro group (Inductive Withdrawal, -I) partially counteracts this but does not fully negate the deactivation from the ortho-oxygen.

-

Steric Effect: This is the critical failure mode. The C2-propoxy chain and C3-methyl group flank the aldehyde, creating a "steric canyon." This slows the formation of the hemiaminal intermediate.

Reaction Pathway & Competition

In reductive amination, the rate-limiting step for this substrate is often imine formation , not the reduction itself. If the reducing agent is too active (e.g., NaBH₄) or added too early, it will reduce the unreacted aldehyde to the corresponding benzyl alcohol (Dead End Product), drastically lowering yield.

Figure 1: Kinetic competition in reductive amination. For 2-propoxy-3-methylbenzaldehyde, the Aldehyde

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Primary amines, anilines, and unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4] Mechanism: STAB is mild and reacts negligibly with aldehydes, preferring the more electrophilic iminium ion.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aldehyde | 1.0 eq | Limiting Reagent |

| Amine | 1.1 – 1.2 eq | Nucleophile |

| NaBH(OAc)₃ | 1.4 – 1.5 eq | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (Promotes iminium formation) |

| DCE or THF | [0.1 M - 0.2 M] | Solvent (DCE is preferred for solubility) |

Step-by-Step Protocol

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve 5-Fluoro-3-methyl-2-propoxybenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

-

Amine Addition: Add the Amine (1.1 eq).

-

Note: If using an amine salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to liberate the free base.

-

-

Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal equilibrium.

-

Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction Monitoring: Stir at RT under nitrogen.

-

Checkpoint: Check LCMS/TLC at 2 hours. If aldehyde persists (>10%) and no alcohol is forming, add another 0.5 eq of STAB and stir overnight.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (approx. 5 mL per mmol substrate). Stir vigorously for 15 minutes to destroy borate complexes.

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Mediated Amination (The "Hard" Way)

Best For: Sterically hindered amines, weak nucleophiles, or if Method A yields <50%. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1][5] Mechanism: Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine effectively.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aldehyde | 1.0 eq | Limiting Reagent |

| Amine | 1.2 – 1.5 eq | Nucleophile |

| Ti(OiPr)₄ | 1.5 – 2.0 eq | Lewis Acid / Dehydrating Agent |

| NaBH₄ | 1.5 eq | Reductant (Added in Step 2) |

| Ethanol (Abs) | [0.2 M] | Solvent (Compatible with NaBH4) |

Step-by-Step Protocol

-

Imine Formation (The Critical Step):

-

In a dry flask under Argon, combine the Aldehyde (1.0 eq) and Amine (1.2 eq) neat (if liquid) or in minimal absolute Ethanol.

-

Add Titanium(IV) isopropoxide (1.5 eq) dropwise.

-

Stir at RT for 6–12 hours.

-

Checkpoint: Analyze an aliquot via NMR or IR. The carbonyl peak (

1680 cm⁻¹ or

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (to approx 0.2 M concentration).

-

Cool to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise (exothermic).

-

Allow to warm to RT and stir for 2 hours.

-

-

Quench (The "Titanium Emulsion" Fix):

-

Crucial Step: Quenching Ti reactions often creates a messy emulsion.

-

Add 1N NaOH or 10% NH₄OH slowly until a white/grey precipitate forms.

-

Dilute with EtOAc.

-

Filter the mixture through a Celite pad to remove the titanium salts.

-

-

Workup: The filtrate is a biphasic mixture. Separate layers, extract aqueous with EtOAc, dry, and concentrate.

Analytical Quality Control

When analyzing the crude reaction mixture of this specific substrate, look for these specific markers to diagnose failure modes:

| Technique | Observation | Diagnosis | Action |

| ¹H NMR | Doublet at | Benzyl Alcohol Formation. The reduction happened faster than imine formation. | Switch to Method B (Pre-form imine). |

| ¹H NMR | Singlet at | Stalled Reaction. Steric bulk prevented attack. | Increase Temperature to 40°C or use Method B. |

| LCMS | M+1 = (Aldehyde + Amine - 16) | Imine Intermediate. Reduction failed. | Ensure reducing agent is fresh/dry. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6][7] 11, 1996, pp. 3849–3862.[3][6][7] Link

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552–2554.[1] Link

-

Neidigh, K. A., et al. "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[8] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.[5] Link

- Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general, mild, and efficient procedure for the synthesis of primary, secondary, and tertiary amines." Journal of Organic Chemistry, vol. 60, 1995, pp. 4928.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scilit.com [scilit.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Application Note: Optimized Schiff Base Synthesis using 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Topic: Schiff Base Formation with 5-Fluoro-3-methyl-2-propoxybenzaldehyde Content Type: Application Note & Detailed Protocol Doc ID: AN-SBF-5F3M2P-2025

Abstract

This guide details the synthesis of Schiff bases (imines) utilizing 5-Fluoro-3-methyl-2-propoxybenzaldehyde as the electrophilic precursor. Due to the specific steric hindrance at the 2- and 3-positions and the electronic push-pull effects of the 2-propoxy (electron-donating) and 5-fluoro (electron-withdrawing) substituents, standard protocols often yield suboptimal results. This document provides an optimized acid-catalyzed condensation protocol, a high-throughput microwave alternative, and a self-validating characterization workflow designed for medicinal chemistry applications.

Chemical Context & Structural Analysis[1][2][3][4][5][6]

The Electrophile: 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Successful derivatization requires understanding the electronic and steric environment of the carbonyl carbon:

-

Steric Hindrance (Ortho-Effect): The 2-propoxy group is a bulky substituent adjacent to the aldehyde. Combined with the 3-methyl group, this creates a crowded steric environment that can retard the nucleophilic attack of the amine.

-

Electronic Deactivation: The oxygen atom at position 2 donates electrons via resonance (

), stabilizing the carbonyl and making the carbon less electrophilic compared to unsubstituted benzaldehyde. -

Electronic Activation: The 5-fluoro substituent exerts an inductive electron-withdrawing effect (

), partially counteracting the deactivation from the alkoxy group, but its meta-position relative to the aldehyde limits its resonance contribution.

Implication: The reaction equilibrium constant (

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis is required to activate the carbonyl (increasing electrophilicity) and facilitate the elimination of water from the carbinolamine intermediate.

Figure 1: Acid-catalyzed mechanism of Schiff base formation.[2]

Experimental Protocols

Materials & Reagents[12]

-

Precursor: 5-Fluoro-3-methyl-2-propoxybenzaldehyde (Purity >97%).[3]

-

Amine: Primary amine (aromatic or aliphatic, 1.0–1.2 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Toluene (for azeotropic distillation).

-

Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

-

Drying Agent: Molecular Sieves (3Å or 4Å) or MgSO₄.

Method A: Standard Solution-Phase Synthesis (Recommended)

Best for scale-up (>1g) and thermally sensitive amines.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-3-methyl-2-propoxybenzaldehyde (1.0 mmol) in Absolute Ethanol (10 mL).

-

Activation: Add Glacial Acetic Acid (2-3 drops) to the solution. Stir for 5 minutes at room temperature to activate the carbonyl.

-

Addition: Add the Primary Amine (1.0–1.1 mmol) dropwise.

-

Note: If the amine is a solid, dissolve it in a minimal amount of ethanol before addition.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Optimization: For stubborn amines (e.g., electron-deficient anilines), use Toluene as the solvent and a Dean-Stark trap to physically remove water.

-

-

Monitoring: Check progress via TLC (See Section 4.1).

-

Isolation:

-

If Solid Precipitates: Cool to 0°C. Filter the solid, wash with cold ethanol, and dry.

-

If Solution Remains Clear: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Hexane or purify via flash chromatography (neutral alumina).

-

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and sterically hindered substrates.

-

Setup: In a microwave-safe vial, mix the aldehyde (1.0 mmol), amine (1.0 mmol), and 2 drops of AcOH .

-

Solvent: Add a minimal amount of Ethanol (0.5 mL) to create a slurry (solvent-free conditions often work best for speed).

-

Irradiation: Irradiate at 100–120°C for 5–15 minutes (Power: 150W).

-

Workup: Cool the vial. Add cold ethanol (2 mL) to induce precipitation. Filter and wash as above.[4][5]

Characterization & Self-Validation

In-Process Validation (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (4:1 or 3:1).

-

Visualization: UV light (254 nm).

-

Validation Check: The aldehyde spot (

) must disappear. The Schiff base typically appears as a distinct spot with a slightly lower or higher

Spectroscopic Validation

Use the following data points to validate the structure of the product.

| Technique | Diagnostic Signal | Expected Value | Interpretation |

| FT-IR | C=N Stretch | 1615–1630 cm⁻¹ | Strong, sharp peak confirming imine bond.[6][7] |

| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Must be absent. Presence indicates unreacted aldehyde. |

| ¹H NMR | Azomethine H (-CH=N-) | Singlet. Diagnostic for Schiff base formation. | |

| ¹H NMR | Aldehyde H (-CHO) | Must be absent. | |

| ¹H NMR | Propoxy (-OCH₂-) | Triplet. Confirms integrity of the ether chain. | |

| ¹³C NMR | Azomethine C | Characteristic downfield signal. |

Experimental Workflow Diagram

Figure 2: Experimental workflow for synthesis and isolation.

Troubleshooting & Optimization

Common Issues

-

Formation of Oils: The propyl chain adds lipophilicity and flexibility, often preventing easy crystallization.

-

Solution: Triturate the oil with cold Hexane or Diethyl Ether. If that fails, dissolve in minimal DCM and precipitate with excess Hexane.

-

-

Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous environments.

-

Solution: Store products in a desiccator. Ensure all solvents during synthesis are anhydrous.

-

-

Low Yield:

-

Solution: Use Molecular Sieves (4Å) in the reaction mixture to scavenge water and shift the equilibrium.

-

Safety Considerations

-

Aldehyde: Likely an irritant (Skin/Eye).[8] Use gloves and fume hood.

-

Amines: Often toxic and corrosive. Handle with care.

-

Waste: Dispose of halogenated organic waste (due to Fluorine content) according to specific EHS protocols.

Applications

Schiff bases derived from fluorinated benzaldehydes are high-value intermediates in drug discovery:

-

Antimicrobial Agents: The 5-fluoro moiety often enhances metabolic stability and lipophilicity, improving cell wall penetration in bacteria [1, 2].

-

Metallo-Pharmaceuticals: These ligands coordinate readily with Zn(II) and Cu(II), forming complexes with potential anticancer activity [3].

-

Fluorescent Probes: The rigid imine structure, combined with the push-pull electronics, can exhibit fluorescence useful for biological imaging.

References

-

Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564.[9] Link

-

Cetin, M. M. (2025). "Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines." Synthesis, 58, 79–88.[7] Link

-

Abduljaleel, M., et al. (2023).[10][5] "Synthesis and Characterization of New Schiff Bases and Biological Studies." Der Pharma Chemica, 15(5), 59-67.[5] Link

-

Sigma-Aldrich. "5-Fluoro-2-hydroxy-3-methylbenzaldehyde Product Page." (Precursor Data). Link

-

ChemScene. "4-Fluoro-3-propoxybenzaldehyde Product Page." (Structural Analog Data). Link

Sources

- 1. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde | MDPI [mdpi.com]

- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 3. chemscene.com [chemscene.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. 347-54-6 Cas No. | 5-Fluoro-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Application Notes and Protocols for Optimal Solvent Systems to Dissolve 5-Fluoro-3-methyl-2-propoxybenzaldehyde

Introduction

5-Fluoro-3-methyl-2-propoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds frequently utilized as precursors and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] The efficiency of subsequent reactions, purification, and formulation processes is critically dependent on the initial dissolution of this starting material.[3][4] The selection of an appropriate solvent or solvent system is therefore a crucial first step, directly impacting yield, purity, and process scalability.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent systems for 5-Fluoro-3-methyl-2-propoxybenzaldehyde. The methodologies described herein are grounded in fundamental principles of solubility and are designed to be systematic, efficient, and self-validating.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[6] The molecular structure of 5-Fluoro-3-methyl-2-propoxybenzaldehyde features both polar and non-polar characteristics. The aromatic ring, methyl group, and propoxy chain contribute to its non-polar nature, while the aldehyde's carbonyl group and the fluorine atom introduce polarity. Although lower molecular weight aldehydes can be water-soluble, the increased carbon count in this molecule suggests reduced aqueous solubility.[7][8][9][10]